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molecular formula C8H7N3 B8518202 6-Cyclopropylpyrazine-2-carbonitrile

6-Cyclopropylpyrazine-2-carbonitrile

Cat. No. B8518202
M. Wt: 145.16 g/mol
InChI Key: FKLQGEJFSYZTPF-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

Sodium ethoxide (140 mg, 2.06 mmol) was added to a solution of 6-cyclopropylpyrazine-2-carbonitrile (150 mg, 1.03 mmol) in ethanol (6 mL) at room temperature. The reaction mixture was stirred at room temperature for 1 h. The solvent was removed under reduced pressure. The residue was partitioned between water and ethyl acetate. The organics were dried over sodium sulfate and concentrated under reduced pressure to afford the title compound (250 mg). MS (ES+) (M+H) 192.1012
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH3:3].[Na+].[CH:5]1([C:8]2[N:13]=[C:12]([C:14]#[N:15])[CH:11]=[N:10][CH:9]=2)[CH2:7][CH2:6]1>C(O)C>[CH:5]1([C:8]2[N:13]=[C:12]([C:14](=[NH:15])[O:1][CH2:2][CH3:3])[CH:11]=[N:10][CH:9]=2)[CH2:7][CH2:6]1 |f:0.1|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
150 mg
Type
reactant
Smiles
C1(CC1)C1=CN=CC(=N1)C#N
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CC1)C1=CN=CC(=N1)C(OCC)=N
Measurements
Type Value Analysis
AMOUNT: MASS 250 mg
YIELD: CALCULATEDPERCENTYIELD 126.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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